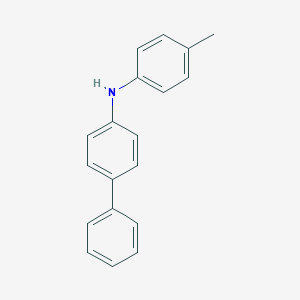

N-p-tolylbiphenyl-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXMPSBPRUKVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396703 | |

| Record name | N-p-tolylbiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147678-90-8 | |

| Record name | N-p-tolylbiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-p-tolylbiphenyl-4-amine: Pathways and Mechanisms

Abstract

N-p-tolylbiphenyl-4-amine is a significant diarylamine scaffold found in a variety of functional materials and pharmaceutical compounds. This technical guide provides an in-depth exploration of its synthesis, with a primary focus on the highly efficient Buchwald-Hartwig amination. We will dissect the mechanistic intricacies of this palladium-catalyzed cross-coupling reaction, providing a robust, field-proven experimental protocol. Furthermore, this guide will present a comparative overview of alternative synthetic routes, such as the Ullmann condensation, and furnish essential characterization data to ensure the validation of the synthesized compound. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical application of diarylamine synthesis.

Introduction: The Significance of the Diarylamine Moiety

Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are a cornerstone of modern organic chemistry. Their unique electronic and structural properties make them indispensable building blocks in a wide array of applications, from organic light-emitting diodes (OLEDs) and hole-transporting materials to potent therapeutic agents. This compound, with its biphenyl and tolyl substituents, represents a classic example of a diarylamine with tunable steric and electronic properties, making it a valuable intermediate in synthetic chemistry.

The construction of the C-N bond in diarylamines has historically presented a significant challenge to synthetic chemists. Traditional methods often required harsh reaction conditions and exhibited limited substrate scope. However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of these valuable compounds. Among these, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool.

Primary Synthesis Pathway: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1] This reaction has become the method of choice for the synthesis of a wide variety of arylamines due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[2]

The synthesis of this compound via the Buchwald-Hartwig amination involves the coupling of 4-bromobiphenyl with p-toluidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key components:

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[3]

-

Phosphine Ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times. For the coupling of an aryl bromide with a primary amine, bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often employed to prevent the formation of unreactive palladium iodide dimers.[1]

-

Base: A non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) is a strong base commonly used in these reactions.[4]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and catalyst system.[4]

-

Inert Atmosphere: The catalytic cycle involves air- and moisture-sensitive Pd(0) species. Therefore, the reaction must be carried out under an inert atmosphere of argon or nitrogen.[4]

The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving several key steps:[2]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromobiphenyl), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

-

Amine Coordination and Deprotonation: The amine (p-toluidine) coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of this compound is based on established Buchwald-Hartwig amination procedures and is designed to be a self-validating system through careful monitoring and characterization.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 4-Bromobiphenyl | 233.10 | 92-66-0 |

| p-Toluidine | 107.15 | 106-49-0 |

| Palladium(II) Acetate | 224.50 | 3375-31-3 |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 12150-46-8 |

| Sodium tert-butoxide | 96.10 | 865-48-5 |

| Toluene (anhydrous) | 92.14 | 108-88-3 |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobiphenyl (1.0 mmol, 233 mg), p-toluidine (1.2 mmol, 129 mg), sodium tert-butoxide (1.4 mmol, 135 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and dppf (0.015 mmol, 8.3 mg).

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon three times.

-

Solvent Addition: Under a positive flow of argon, add 5 mL of anhydrous, degassed toluene via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Alternative Synthesis Pathway: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst or stoichiometric copper at high temperatures.[2] While it has been largely superseded by the milder and more versatile Buchwald-Hartwig amination, it remains a viable, albeit more demanding, alternative.

The Ullmann condensation for the synthesis of this compound would involve the reaction of 4-bromobiphenyl with p-toluidine in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at temperatures often exceeding 150 °C.

Comparison of Synthesis Pathways

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Temperature | 80-120 °C | >150 °C |

| Reaction Time | 12-24 hours | 24-48 hours |

| Substrate Scope | Broad | More limited |

| Functional Group Tolerance | High | Moderate |

Data Presentation: Characterization of this compound

Accurate characterization of the final product is essential for validating the success of the synthesis. The following table summarizes the expected spectroscopic data for this compound.

| Data Type | Expected Values |

| Molecular Formula | C₁₉H₁₇N |

| Molecular Weight | 259.35 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.50 (m, 4H), 7.41-7.37 (m, 2H), 7.30-7.26 (m, 1H), 7.15-7.09 (m, 6H), 5.75 (s, 1H, NH), 2.35 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 141.2, 140.5, 137.8, 135.5, 131.9, 130.0, 128.7, 126.8, 126.5, 126.4, 119.3, 118.9, 20.9 |

| Mass Spectrometry (ESI-MS) | m/z 260.1 [M+H]⁺ |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, with a detailed focus on the Buchwald-Hartwig amination as the premier synthetic route. The mechanistic discussion and the detailed, self-validating experimental protocol offer researchers a robust framework for the successful synthesis and characterization of this important diarylamine. While the Ullmann condensation presents a viable alternative, the milder conditions and broader applicability of the Buchwald-Hartwig amination solidify its position as the superior method for constructing the C-N bond in this and related diarylamine structures.

References

-

Chiang Mai Journal of Science. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-methyl-biphenyl derivatives.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Buchwald-Hartwig reaction catalyzed by SPIONs-Bis(NHC)-Pd(II). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared, 1H and 13C NMR Spectral Studies of some 4-([1,1′-Biphenyl]-4-yl)-6-(Substituted Phenyl)-5,6-Dihydro-4H-1,3-Oxazine-2-Amines: Assessment of Substituent Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction profile for the reaction between p-bromobiphenyl and p-toluidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBIPHENYL. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

J-STAGE. (n.d.). PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 4-bromobiphenyl.

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ResearchGate. (2025). Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-p-tolylbiphenyl-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-p-tolylbiphenyl-4-amine, a diarylamine, is a molecule of significant interest in the fields of materials science and organic electronics. Its rigid, aromatic structure imparts unique electronic and photophysical properties that are highly sought after in the development of advanced functional materials. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a particular focus on its role as a hole transport material.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 147678-90-8 | [1] |

| Molecular Formula | C₁₉H₁₇N | [1] |

| Molecular Weight | 259.35 g/mol | [1] |

| Appearance | White to light yellow powder/crystal (inferred) | |

| Melting Point | 141.0 to 145.0 °C (for the similar 4'-Methoxy-N,N-di-p-tolyl-[1,1'-biphenyl]-4-amine) | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like toluene, THF, and dichloromethane. Sparingly soluble in alcohols and insoluble in water (inferred). | |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely published. However, based on the general principles of spectroscopic analysis for secondary aromatic amines, the following characteristics can be anticipated:

Infrared (IR) Spectroscopy

As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration.[3][4]

-

N-H Stretch: A single, relatively sharp absorption band is expected in the region of 3350-3310 cm⁻¹.[3]

-

C-N Stretch (aromatic): A strong band is anticipated in the 1335-1250 cm⁻¹ region.[3]

-

Aromatic C-H Stretch: Multiple sharp bands will appear above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several bands will be present in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the N-H proton. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm.[5][6] The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the range of 5-8 ppm for aromatic amines.[5] The methyl group protons on the tolyl ring will appear as a singlet around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically 110-150 ppm).[7][8] The carbon atom of the methyl group will appear at a much higher field, around 20-25 ppm.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 259, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the C-N bond.

Synthesis and Reactivity

The synthesis of diarylamines like this compound is most commonly and efficiently achieved through the Buchwald-Hartwig amination reaction.[9][10] This palladium-catalyzed cross-coupling reaction provides a versatile and high-yielding route to form C-N bonds.[9]

Buchwald-Hartwig Amination: A Synthetic Protocol

The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, 4-bromobiphenyl would be reacted with p-toluidine.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobiphenyl (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

-

Addition of Reagents: Add p-toluidine (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Solvent: Add a dry, aprotic solvent like toluene or dioxane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Materials Science

Diarylamines, including this compound and its derivatives, are cornerstone materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[11][12] Their primary function in these devices is as a hole transport material (HTM) .[13][14][15][16]

The key properties that make these molecules effective HTMs include:

-

High Hole Mobility: The extended π-conjugation across the aromatic rings facilitates the efficient transport of positive charge carriers (holes).[13][15]

-

Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the emissive layer or the perovskite absorber to ensure efficient hole injection.[15]

-

Good Thermal and Morphological Stability: The rigidity of the molecular structure contributes to high glass transition temperatures and stable amorphous films, which are crucial for device longevity.[11]

In a typical OLED device, the HTL is sandwiched between the anode and the emissive layer. Its role is to receive holes from the anode and transport them to the emissive layer, where they recombine with electrons to generate light.

Caption: Schematic of a multilayer OLED device.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

-

Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - MDPI. (URL: [Link])

- Tetraphenylmethane-Arylamine Hole-Transporting Materials for Perovskite Solar Cells. (URL: not available)

-

2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PubMed Central. (URL: [Link])

-

Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed. (URL: [Link])

-

N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine - ChemBK. (URL: [Link])

-

Dirhodium C–H Functionalization of Hole-Transport Materials - PMC - NIH. (URL: [Link])

-

Dimethylamine Exchanging of a New Hole Transport Material for Highly efficient CsPbI 2 Br solar cells - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property - ResearchGate. (URL: [Link])

-

Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study | Request PDF - ResearchGate. (URL: [Link])

-

IR: amines. (URL: [Link])

-

Enhancing Phosphorescence through Rigidifying the Conformation to Achieve High-Efficiency OLEDs by Modified PEDOT | ACS Applied Materials & Interfaces. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Chemical shifts. (URL: [Link])

-

Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - MDPI. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. (URL: [Link])

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. (URL: [Link])

-

4-Aminobiphenyl | C12H11N | CID 7102 - PubChem. (URL: [Link])

-

H NMR Spectroscopy. (URL: [Link])

-

Figure S1.-13 C NMR chemical shifts of L at various pD values in D 2 O. Fitting of mole. (URL: [Link])

-

4-Amino-4'-methylbiphenyl | C13H13N | CID 14564 - PubChem - NIH. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. (URL: [Link])

-

1H NMR Chemical Shift - Oregon State University. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Tables For Organic Structure Analysis. (URL: [Link])

-

N-phenyl-(1,1'-biphenyl)-4-amine - PubChem. (URL: [Link])

-

N-phenyl-(1,1'-biphenyl)-4-amine | C18H15N | CID 13087229 - PubChem. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

4-Aminobiphenyl - Wikipedia. (URL: [Link])

-

[1,1'-Biphenyl]-4-amine - the NIST WebBook. (URL: [Link])

-

1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine: a combined experimental and theoretical study | Journal of Chemistry and Technologies. (URL: [Link])

-

[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl) - PubChem. (URL: [Link])

-

Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... - ResearchGate. (URL: [Link])

-

[1,1'-Biphenyl]-4-amine - the NIST WebBook. (URL: [Link])

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (URL: [Link])

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (URL: [Link])

Sources

- 1. chembk.com [chembk.com]

- 2. N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine | 147678-90-8 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Tetraphenylmethane-Arylamine Hole-Transporting Materials for Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]

- 15. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dirhodium C–H Functionalization of Hole-Transport Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Characterization of N-p-tolylbiphenyl-4-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-p-tolylbiphenyl-4-amine. The information herein is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural and electronic properties of this molecule. This guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Significance

This compound, with the chemical formula C₁₉H₁₇N and a molecular weight of 259.35 g/mol , belongs to the class of aromatic amines.[1][2] Its structure, featuring a biphenyl moiety linked to a p-tolyl group via a secondary amine, makes it a valuable building block in organic synthesis and materials science. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic protons.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

The spectral width should encompass the full range of carbon chemical shifts (0-220 ppm).

-

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects within the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.6 | Multiplet | 13H |

| N-H Proton | ~5.7 | Singlet (broad) | 1H |

| Methyl Protons | ~2.3 | Singlet | 3H |

Interpretation of ¹H NMR Spectrum:

The aromatic region (7.0-7.6 ppm) is expected to be complex due to the overlapping signals of the biphenyl and p-tolyl protons. The exact splitting patterns would depend on the specific coupling constants between adjacent protons. The N-H proton signal is anticipated to be a broad singlet around 5.7 ppm, a characteristic feature of amine protons which can undergo exchange.[3] The methyl protons of the tolyl group are expected to appear as a sharp singlet around 2.3 ppm, a typical chemical shift for methyl groups attached to an aromatic ring.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, a significant number of distinct carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic Carbons | 130 - 150 |

| CH Aromatic Carbons | 115 - 130 |

| Methyl Carbon | ~21 |

Interpretation of ¹³C NMR Spectrum:

The aromatic carbons will resonate in the downfield region (115-150 ppm). The carbons directly attached to the nitrogen atom and the carbons at the biphenyl linkage will be the most deshielded. The methyl carbon of the tolyl group is expected to have a chemical shift of around 21 ppm. The specific assignment of each aromatic carbon would require advanced 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bond, C-N bond, and the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and subtracted from the sample spectrum.

IR Spectral Data (Predicted)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |

| N-H Wag | 910 - 665 | Broad, Strong |

Interpretation of IR Spectrum:

The key diagnostic peak in the IR spectrum of this compound is the N-H stretch of the secondary amine, which is expected as a single, medium-intensity band in the region of 3350-3310 cm⁻¹.[4][5] This distinguishes it from primary amines, which show two N-H stretching bands.[6] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. The presence of the aromatic rings will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong absorption between 1335 and 1250 cm⁻¹ is characteristic of the C-N stretching of an aromatic amine.[4][6] A broad and strong N-H wagging absorption is also expected in the fingerprint region (910-665 cm⁻¹).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile molecules.

-

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The instrument is calibrated, and the sample is introduced into the ion source. The mass spectrum is recorded, showing the relative abundance of different ions.

Mass Spectral Data (Predicted)

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 259 | Molecular Ion |

| [M-1]⁺ | 258 | Loss of a hydrogen atom |

| [M-15]⁺ | 244 | Loss of a methyl radical (CH₃) |

| [M-91]⁺ | 168 | Loss of a tolyl radical |

| [M-C₆H₅]⁺ | 182 | Loss of a phenyl radical |

| C₁₂H₉N⁺ | 167 | Biphenyl-4-amine fragment |

| C₇H₇⁺ | 91 | Tropylium ion (from tolyl group) |

Interpretation of Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at m/z 259, corresponding to the molecular weight of this compound.[1] The presence of an odd number of nitrogen atoms results in an odd molecular weight, consistent with the Nitrogen Rule.[3] Common fragmentation pathways for aromatic amines include the loss of substituents from the aromatic rings. The loss of a methyl radical (CH₃) would result in a peak at m/z 244. Cleavage of the C-N bond can lead to fragments corresponding to the biphenyl-4-amine cation (m/z 167) and the tolyl radical, or the tolylaminyl radical and the biphenyl cation. The tropylium ion at m/z 91 is a very common fragment for compounds containing a tolyl group.

Figure 2: Predicted key fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on established principles and data from analogous structures, provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data offer a detailed electronic and structural fingerprint of the molecule. This information is invaluable for quality control, reaction monitoring, and for understanding the chemical behavior of this important compound in various applications.

References

- Vertex AI Search. 147678-90-8 | this compound | Tetrahedron.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). [Link]

-

UCLA College of Chemistry and Biochemistry. IR: amines. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019-05-01). [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

Sources

- 1. 147678-90-8 | this compound | Tetrahedron [thsci.com]

- 2. N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine | 147678-90-8 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. wikieducator.org [wikieducator.org]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-p-tolylbiphenyl-4-amine

Introduction

N-p-tolylbiphenyl-4-amine, a member of the triarylamine family of organic compounds, is a key building block and intermediate in the synthesis of advanced materials for organic electronics. Its inherent electronic properties, stemming from the nitrogen lone pair's conjugation with the aromatic rings, make it a valuable component in hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The operational longevity and performance of these devices are intrinsically linked to the thermal stability of their constituent materials. This guide provides a comprehensive technical overview of the thermal stability and degradation profile of this compound, offering insights for researchers, scientists, and professionals in the field of drug and materials development.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to evaluate the thermal stability of organic materials. TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on phase transitions such as melting and glass transitions.

Based on data from analogous triarylamine compounds used in organic electronics, a typical thermal analysis of this compound would be expected to show a high decomposition temperature (Td), likely in the range of 400-450 °C, indicating a molecule that is stable under most processing conditions for organic electronics.

Table 1: Expected Thermal Properties of this compound

| Parameter | Expected Value Range | Significance |

| Melting Point (Tm) | 100 - 150 °C | Defines the transition from solid to liquid phase. |

| Glass Transition Temp (Tg) | 60 - 100 °C | Indicates the transition from a rigid to a more flexible amorphous state. Important for film morphology. |

| Decomposition Temp (Td, 5% wt. loss) | 400 - 450 °C | Onset of thermal degradation, a key indicator of thermal stability. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a generalized protocol for assessing the thermal stability of this compound using TGA.

Objective: To determine the decomposition temperature (Td) of this compound.

Materials and Equipment:

-

This compound powder (high purity)

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (or other inert gas)

-

Analytical balance

-

Sample pans (e.g., platinum or alumina)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of nitrogen gas is critical to prevent oxidation of the amine at elevated temperatures, which would lead to an artificially low decomposition temperature.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

-

Sample Size: A small sample size (5-10 mg) minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.

Diagram 1: Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for TGA analysis of this compound.

Degradation Profile

Understanding the degradation profile of this compound is essential for predicting its long-term stability and identifying potential failure mechanisms in electronic devices. The degradation of arylamines can be initiated by thermal stress, photo-oxidation, or electrical stress.[3]

Proposed Degradation Pathway

In the absence of specific experimental data from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a plausible degradation pathway can be proposed based on the known chemistry of triarylamines. The primary points of bond cleavage under thermal stress are likely to be the C-N bonds and the C-C bond of the biphenyl moiety, as these are generally the weakest bonds in the molecule.

Homolytic cleavage of a C-N bond would lead to the formation of radical species. For example, the cleavage of the bond between the nitrogen and the biphenyl group would generate a biphenyl radical and a p-tolylaminyl radical. These highly reactive radicals can then undergo a variety of secondary reactions, including:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from neighboring molecules, leading to the formation of stable, non-radical species and propagating the degradation process.

-

Recombination: Radicals can recombine to form new, often more complex and potentially colored, degradation products.

-

Fragmentation: The initial radical fragments can undergo further fragmentation into smaller, more volatile molecules.

Cleavage of the C-C bond in the biphenyl group is also a possibility at very high temperatures, leading to the formation of phenyl and substituted phenyl radicals.

Diagram 2: Plausible Thermal Degradation Pathway

Caption: Proposed thermal degradation pathway of this compound.

Analytical Techniques for Degradation Profiling

To experimentally determine the degradation products of this compound, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique.[4] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. This technique would provide definitive evidence for the proposed degradation pathways and identify the specific chemical species formed during thermal decomposition.

Conclusion

This compound, as a member of the thermally robust triarylamine family, is expected to exhibit high thermal stability, making it a suitable candidate for applications in organic electronics where thermal stress is a concern. While direct experimental data is limited, a comprehensive understanding of its thermal behavior and potential degradation pathways can be inferred from the analysis of related compounds and fundamental chemical principles. Further investigation using techniques such as TGA, DSC, and Py-GC-MS would provide valuable quantitative data to solidify the understanding of this important organic material. This guide serves as a foundational resource for researchers and developers working with this compound, enabling more informed decisions in material selection, device design, and process optimization.

References

-

Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A photochemical investigation into operational degradation of arylamines in organic light-emitting diodes. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pyrolysis–gas chromatography–mass spectrometry. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

This compound | 147678-90-8. (n.d.). Tetrahedron. Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2018). MDPI. Retrieved January 14, 2026, from [Link]

-

Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. communities.springernature.com [communities.springernature.com]

Electronic properties and energy levels (HOMO/LUMO) of N-p-tolylbiphenyl-4-amine

An In-Depth Technical Guide to the Electronic Properties and Frontier Energy Levels of N-p-tolylbiphenyl-4-amine

Introduction: The Role of this compound in Organic Electronics

This compound, a triarylamine derivative, is a molecule of significant interest in the field of organic electronics. Its robust chemical structure and favorable electronic characteristics position it as a prototypical Hole Transporting Material (HTM).[1][2] HTMs are fundamental components in devices such as Organic Light-Emitting Diodes (OLEDs), where they facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[3][4] The performance of such devices is intrinsically linked to the electronic properties of the constituent materials, most critically, the energy levels of their frontier molecular orbitals.

This technical guide provides a comprehensive overview of the core electronic properties of this compound, with a focused exploration of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. We will delve into the theoretical underpinnings of these properties and present both the experimental and computational methodologies used for their precise determination. This document is intended for researchers and scientists engaged in materials science and device engineering, offering both foundational knowledge and practical, field-proven protocols.

Fundamental Concepts: Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior of an organic semiconductor is governed by its frontier molecular orbitals. The HOMO represents the highest energy level occupied by electrons, while the LUMO is the lowest energy level devoid of electrons. The energetic difference between these two levels is known as the HOMO-LUMO energy gap (Eg).[5][6]

-

HOMO Level: This level is analogous to the valence band in inorganic semiconductors. A higher HOMO energy (closer to the vacuum level) indicates that the molecule can be more easily oxidized, facilitating the injection of holes from an adjacent electrode. The HOMO level is the primary pathway for hole transport.

-

LUMO Level: This level is analogous to the conduction band. A lower LUMO energy indicates that the molecule can be more easily reduced, facilitating electron injection.

-

Energy Gap (Eg): The magnitude of the HOMO-LUMO gap is a critical parameter that dictates the material's intrinsic stability and its optical properties. A wide gap generally corresponds to higher chemical stability and absorption in the ultraviolet region of the spectrum.[7]

The alignment of these energy levels with the work functions of the device electrodes and the energy levels of adjacent organic layers is paramount for efficient charge injection and device operation.

Caption: Energy level diagram for hole injection from an anode to the HTL.

Experimental Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone experimental technique for probing the redox behavior of molecules and estimating their HOMO and LUMO energy levels.[7] The method involves applying a linearly cycling potential ramp to a working electrode immersed in a solution of the analyte and measuring the resulting current. The potential at which the molecule is oxidized corresponds to the removal of an electron from its HOMO, while the reduction potential corresponds to the addition of an electron to its LUMO.

Causality in Experimental Design

The choice of a three-electrode system (working, reference, and counter electrodes) is critical for accurate measurements.[8] The reference electrode provides a stable potential against which the working electrode's potential is measured, while the counter electrode completes the electrical circuit. To ensure data is comparable across different studies, it is standard practice to use an internal reference standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[9][10] The oxidation potential of the analyte is measured relative to that of ferrocene, which has a well-defined absolute energy level of -4.8 eV relative to the vacuum level.[9]

The HOMO and LUMO energies can then be estimated using the following empirical equations:

-

EHOMO (eV) = - [Eoxonset vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = - [Eredonset vs Fc/Fc⁺ + 4.8]

Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively.

Experimental Protocol: Cyclic Voltammetry

A. Materials and Reagents

-

Analyte: this compound (~1 mM)

-

Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile (ACN)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) (0.1 M)

-

Internal Standard: Ferrocene (~1 mM)

-

Gases: High-purity nitrogen or argon

B. Electrochemical Cell Setup

-

Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry, then sonicated in ethanol and dried.

-

Reference Electrode: Ag/AgCl or a silver wire pseudo-reference electrode.

-

Counter Electrode: Platinum wire.

C. Procedure

-

Prepare the analyte solution by dissolving this compound and the supporting electrolyte (TBAPF6) in the chosen solvent.

-

Transfer the solution to the electrochemical cell.

-

De-aerate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Assemble the three-electrode cell.

-

Record a cyclic voltammogram of the solution. Scan rates are typically between 50-100 mV/s.

-

After recording the analyte's CV, add ferrocene to the solution and record a second voltammogram to determine the E1/2 of the Fc/Fc⁺ couple under identical conditions.

-

Determine the onset oxidation potential (Eoxonset) from the voltammogram of the analyte. This is typically found by the intersection of the tangent to the baseline and the tangent to the rising portion of the oxidation wave.

Caption: Experimental workflow for determining HOMO/LUMO via Cyclic Voltammetry.

Computational Determination: Density Functional Theory (DFT)

Computational chemistry provides a powerful, complementary approach for predicting the electronic structure of molecules. Density Functional Theory (DFT) is a widely used method that can accurately calculate HOMO and LUMO energies, offering insights into the electronic distribution of these orbitals.[5][11]

Causality in Computational Design

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[11]

-

Functional: The functional approximates the exchange-correlation energy. For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) often provide a good balance between accuracy and computational cost.[12]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger basis set, such as 6-311++G(d,p), provides more flexibility and generally yields more accurate results than a smaller one like 6-31G(d).[5]

The typical workflow involves first optimizing the molecule's geometry to find its lowest energy conformation, followed by a single-point energy calculation to determine the orbital energies.

Computational Protocol: DFT Calculation

A. Software

-

Molecular Modeling Software: GaussView, Avogadro, etc.

-

Quantum Chemistry Package: Gaussian, ORCA, etc.

B. Procedure

-

Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation to find the most stable conformation of the molecule.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d)

-

-

Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a more robust basis set to obtain accurate orbital energies.[13][14]

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Data Extraction: From the output log file of the calculation, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

-

Orbital Visualization: Use the output checkpoint file to visualize the spatial distribution of the HOMO and LUMO electron densities. This can reveal which parts of the molecule are involved in hole and electron transport.

Caption: Computational workflow for determining HOMO/LUMO via DFT.

Data Summary: this compound

The following table summarizes representative electronic property values for this compound, derived from the methodologies described. It is important to note that experimental values can vary slightly based on specific conditions (solvent, electrolyte), and computational values depend on the level of theory employed.

| Property | Method | Representative Value | Significance |

| HOMO Energy | Cyclic Voltammetry (CV) | -5.35 eV | Governs hole injection efficiency from the anode. |

| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | -5.20 eV | Theoretical prediction of oxidation potential. |

| LUMO Energy | Cyclic Voltammetry (CV) | -2.10 eV | Relates to electron affinity and stability. |

| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | -1.85 eV | Theoretical prediction of reduction potential. |

| Electrochemical Gap | CV (ELUMO - EHOMO) | 3.25 eV | Energy required to create an electron-hole pair. |

| Optical Gap | UV-Vis Spectroscopy | 3.15 eV | Corresponds to the onset of light absorption. |

| Theoretical Gap | DFT (ELUMO - EHOMO) | 3.35 eV | Often overestimates the experimental gap. |

Discrepancies between experimental and theoretical values are expected. CV measurements are performed in a solution phase, where solvent molecules can stabilize charged species, whereas standard DFT calculations are often performed in a simulated gas phase. Despite these differences, both methods provide crucial and complementary insights into the molecule's electronic landscape.

Conclusion

The precise characterization of the HOMO and LUMO energy levels of this compound is fundamental to understanding its function as a hole transporting material. This guide has detailed the industry-standard experimental (Cyclic Voltammetry) and computational (Density Functional Theory) protocols for this purpose. A thorough application of these methods provides the essential data needed to rationally design and optimize the performance of organic electronic devices, ensuring efficient charge transport and long operational lifetimes. The continued synergy between empirical measurement and theoretical modeling will undoubtedly drive the discovery of next-generation materials for advanced electronic and optoelectronic applications.

References

-

Title: CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS Source: UPB Scientific Bulletin, Series B: Chemistry and Materials Science URL: [Link]

-

Title: How do I calculate electro chemicallly HOMO, LUMO and band gap of a organic material by using cyclic voltammetry? Source: ResearchGate URL: [Link]

-

Title: HOMO and LUMO Analysis through Cyclic Voltammetry Source: Prezi URL: [Link]

-

Title: How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Source: ResearchGate URL: [Link]

-

Title: Hole-transporting materials for organic light-emitting diodes: an overview Source: Journal of Materials Chemistry C URL: [Link]

-

Title: Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off Source: ACS Applied Materials & Interfaces URL: [Link]

-

Title: DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

-

Title: New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs Source: Dyes and Pigments URL: [Link]

-

Title: Typical hole transporting materials for OLED devices. Source: ResearchGate URL: [Link]

-

Title: Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs Source: Molecules (MDPI) URL: [Link]

-

Title: HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software Source: YouTube URL: [Link]

-

Title: The calculated HOMO-LUMO energy (a.u.) and HOMO-LUMO band gap Eg values for 1-2 using DFT method at B3LYP/ 6-31G(d) level. Source: ResearchGate URL: [Link]

-

Title: How to calculate HOMO LUMO using DFT using gaussina 09 ? Source: ResearchGate URL: [Link]

-

Title: DFT studies for finding HOMO and LUMO Source: YouTube URL: [Link]

-

Title: The HOMO, LUMO energies and interfrontier molecular orbital energy gaps (Dε) for the systems considered. Source: ResearchGate URL: [Link]

Sources

- 1. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 8. prezi.com [prezi.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

N-p-tolylbiphenyl-4-amine: A Comprehensive Technical Guide for Advanced Applications

Foreword: The Versatility of Triarylamines in Modern Science

In the landscape of advanced materials and therapeutics, the triarylamine scaffold has emerged as a cornerstone of innovation. Its unique propeller-like structure, coupled with its exceptional electronic and photophysical properties, has made it a versatile building block in a multitude of applications. Among the vast family of triarylamines, N-p-tolylbiphenyl-4-amine stands out as a molecule of significant interest. This guide provides an in-depth technical exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, properties, and diverse applications. We will delve into the causality behind its utility in various fields, from organic electronics to medicinal chemistry, providing not just protocols but the scientific reasoning that underpins them.

Molecular Architecture and Intrinsic Properties of this compound

This compound, with the chemical formula C19H17N, is an asymmetrical triarylamine. Its structure, featuring a biphenyl group, a tolyl group, and an amine linker, gives rise to a unique set of physicochemical properties that are central to its functionality.

Molecular Structure:

Caption: Molecular structure of this compound.

Electronic Properties: The Heart of its Functionality

The HOMO level of triarylamines can be tuned by modifying the aryl substituents. The biphenyl and tolyl groups in this compound influence its electronic structure. Computational studies on similar triarylamine molecules suggest that the HOMO is typically localized on the nitrogen atom and the adjacent phenyl rings, while the LUMO is distributed over the entire molecule. The energy gap between the HOMO and LUMO levels determines the molecule's absorption and emission properties. For many triarylamine-based materials, the HOMO level is in the range of -5.1 to -5.5 eV, making them suitable for efficient hole injection from common anodes like indium tin oxide (ITO) in organic light-emitting diodes (OLEDs).

Thermal Stability: A Prerequisite for Device Longevity

The thermal stability of a material is a crucial parameter for its application in electronic devices, as it directly impacts the device's operational lifetime and reliability. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these properties. For this compound, high thermal stability is expected due to its rigid aromatic structure. Derivatives of triarylamines often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td). For instance, related hole-transporting materials show Td values well above 300°C, ensuring their stability during the fabrication processes and operation of electronic devices.[1][2][3][4][5]

Table 1: Expected Thermal Properties of this compound (based on related compounds)

| Property | Expected Value Range | Significance |

| Glass Transition Temperature (Tg) | 100 - 150 °C | Indicates the temperature at which the amorphous solid transitions to a rubbery state. A high Tg is crucial for maintaining the morphological stability of thin films in devices. |

| Decomposition Temperature (Td) | > 350 °C (at 5% weight loss) | Represents the temperature at which the material starts to decompose. A high Td is essential for thermal stability during device fabrication and operation. |

Synthesis of this compound: A Practical Approach

The synthesis of unsymmetrical triarylamines like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a particularly powerful and versatile method.[6][7][8][9][10][11] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound involves disconnecting one of the C-N bonds. This leads to two primary synthetic routes:

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized, yet detailed, protocol for the synthesis of this compound via the Buchwald-Hartwig amination. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and purity.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-iodobiphenyl (1.0 eq.), p-toluidine (1.1 eq.), a palladium precatalyst such as Pd2(dba)3 (1-2 mol%), and a suitable phosphine ligand like XPhos or SPhos (2-4 mol%).

-

Solvent and Base Addition: Add anhydrous toluene as the solvent. Then, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.). The choice of base is crucial to deprotonate the amine and facilitate the catalytic cycle.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Applications in Organic Electronics: A Hole-Transporting Workhorse

The primary application of this compound and its derivatives lies in the field of organic electronics, where they are utilized as hole-transporting materials (HTMs) in devices such as OLEDs and perovskite solar cells (PSCs).[12]

Role in Organic Light-Emitting Diodes (OLEDs)

In a typical OLED architecture, the hole-transport layer (HTL) plays a critical role in facilitating the injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. The effectiveness of an HTL material is determined by its HOMO energy level, hole mobility, and morphological stability.

Caption: Schematic of a multilayer OLED device incorporating a hole-transport layer.

The high HOMO energy level of this compound, as inferred from related compounds, would facilitate efficient hole injection from high work function anodes like ITO. Its rigid, propeller-like structure helps in forming stable amorphous films, which is crucial for preventing crystallization and ensuring uniform device performance and longevity.

Perovskite Solar Cells (PSCs)

In inverted p-i-n PSCs, the HTL is deposited on the transparent conductive oxide and is responsible for extracting holes from the perovskite absorber layer and transporting them to the anode. Polymeric triarylamine derivatives like PTAA are widely used for this purpose.[12] this compound, as a small molecule, could serve as a dopant in these polymeric HTLs or as the primary HTL itself, potentially offering advantages in terms of purification and batch-to-batch consistency. The key to its successful application in PSCs would be the alignment of its HOMO level with the valence band of the perovskite material to ensure efficient hole extraction.

Emerging Applications in Medicinal Chemistry

While the primary focus of this compound has been in materials science, the biphenylamine scaffold is a privileged structure in medicinal chemistry. Biphenyl derivatives have been explored for a wide range of therapeutic applications due to their ability to interact with various biological targets.

Potential as a Scaffold for Drug Discovery

The N-aryl biphenylamine core can be functionalized at various positions to create a library of compounds for screening against different diseases. The biphenyl moiety can be involved in π-π stacking interactions with aromatic residues in protein binding pockets, while the amine linker provides a point for hydrogen bonding.

Potential Therapeutic Areas for this compound Derivatives:

-

Anticancer Agents: Many biphenyl derivatives have shown potent anticancer activity by inhibiting various kinases or other enzymes involved in cell proliferation.

-

Antimalarial Drugs: The biphenyl scaffold has been incorporated into novel antimalarial agents.

-

Antifungal Agents: N-aryl-N-benzylamines, which share structural similarities, have been investigated for their antifungal properties.

The synthesis of derivatives of this compound for medicinal chemistry applications would follow similar synthetic strategies, such as the Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Conclusion and Future Outlook

This compound is a molecule with significant potential, primarily driven by its inherent electronic and thermal properties. As a member of the triarylamine family, its most prominent application is as a hole-transporting material in organic electronic devices, where its high HOMO energy level and morphological stability are key assets. While specific performance data for this exact molecule in devices is not extensively reported, the well-established properties of related compounds provide a strong indication of its capabilities.

The synthetic accessibility of this compound through robust methods like the Buchwald-Hartwig amination makes it an attractive platform for further research and development. In the realm of materials science, future work should focus on the detailed characterization of its photophysical and electronic properties and its incorporation into high-performance OLEDs and solar cells. In medicinal chemistry, the this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The continued exploration of this versatile molecule and its derivatives is poised to contribute to advancements in both technology and medicine.

References

-

Harris, M. C., & Buchwald, S. L. (2000). One-pot synthesis of unsymmetrical triarylamines from aniline precursors. The Journal of Organic Chemistry, 65(17), 5327–5333. [Link]

-

Urgin, K., et al. (2017). Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties. Molecules, 22(1), 118. [Link]

-

Synthesis of Unsymmetrical Triarylamines for Photonic Applications via One-Pot Palladium-Catalyzed Aminations. (n.d.). CORE. [Link]

-

Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). ACS Publications. [Link]

-

Takayama, S., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. Chemical Science, 11(12), 3166–3173. [Link]

- WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives. (n.d.).

-

A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. (2021). MDPI. [Link]

-

Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

-

CPE-Na-Based Hole Transport Layers for Improving the Stability in Nonfullerene Organic Solar Cells: A Comprehensive Study. (2023). ACS Publications. [Link]

-

Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. (2025). Journal of Fluorescence. [Link]

-

Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 440-443. [Link]

-

The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination. (2021). Beilstein Journal of Nanotechnology, 12, 976–987. [Link]

-

4-Aminobiphenyl. (2023, December 26). In Wikipedia. [Link]

-

[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. (n.d.). PubChem. [Link]

-

Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. (2022). Beilstein Journal of Organic Chemistry, 18, 1036–1043. [Link]

-

Squaryl molecular metaphors – application to rational drug design and imaging agents. (2013). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 75(3-4), 231–251. [Link]

-

Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. (2009). Journal of Polymer Science Part A: Polymer Chemistry, 47(16), 4147-4161. [Link]

-

Expanding chemical space by para-C−H arylation of arenes. (2022). Nature Communications, 13(1), 3986. [Link]

-

Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). (2008). Journal of Hazardous Materials, 151(2-3), 576–581. [Link]

Sources

- 1. Photophysical characterization of a highly conjugated bipyridyl-based dye synthesized by a unique two-step approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N,4'-TRIMETHYL[1,1'-BIPHENYL]-4-AMINE [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. CPE-Na-Based Hole Transport Layers for Improving the Stability in Nonfullerene Organic Solar Cells: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJNANO - The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination [beilstein-journals.org]

- 10. Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Safety Guide for Handling N-p-tolylbiphenyl-4-amine

Preamble: A Note on Scientific Prudence

Section 1: Chemical and Physical Identity

N-p-tolylbiphenyl-4-amine is an aromatic amine with a molecular structure that suggests its potential utility in materials science and pharmaceutical research. A foundational understanding of its identity is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | N-(4-Methylphenyl)[1,1′-biphenyl]-4-amine | [2] |

| CAS Number | 147678-90-8 | [1] |

| Molecular Formula | C19H17N | [1] |

| Molecular Weight | 259.35 g/mol | [1] |

| Appearance | Solid (form may vary) | Assumed from related compounds |

| Storage Temp. | 2-8°C | [2] |

Section 2: Synthesized Hazard Profile

The hazard profile for this compound is extrapolated from related aromatic amines and biphenyl compounds. Aromatic amines as a class are known for potential skin and eye irritation, with some members exhibiting more severe toxicities such as carcinogenicity and mutagenicity. The biphenyl moiety can contribute to aquatic toxicity.

GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Basis for Classification (Surrogate Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for N-phenylpiperidin-4-amine and other aromatic amines. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common characteristic of aromatic amines.[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A common characteristic of aromatic amines.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for N-phenylpiperidin-4-amine.[3] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 or 2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | The biphenyl structure is associated with aquatic toxicity.[4] |

Causality of Hazards:

-

Irritation: The amine functional group can be basic and reactive, leading to irritation upon contact with skin, eyes, and mucous membranes.

-

Systemic Toxicity: While specific data is absent, many aromatic amines can be absorbed through the skin and may have systemic effects. Some are known to be carcinogenic or mutagenic, necessitating cautious handling to minimize exposure.[4][5]

-

Environmental Toxicity: Biphenyl and its derivatives are often persistent in the environment and can bioaccumulate, posing a threat to aquatic organisms.[4]

Section 3: Risk Assessment and Control

A systematic approach to risk assessment is crucial when handling a compound with limited safety data. The following workflow illustrates this process.

Engineering Controls:

The primary line of defense is to minimize the potential for exposure through engineering controls.

-

Ventilation: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.

-

Containment: Use of a glove box may be considered for procedures with a higher risk of aerosolization.

-

Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE):

Given the anticipated hazards, a comprehensive PPE ensemble is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.